MAO-B Inhibitory Potency: 4-Nitrochalcone Outperforms 4-Chlorochalcone and Unsubstituted Chalcone
4-Nitrochalcone inhibited human monoamine oxidase-B (hMAO-B) with an IC50 of 0.066 μM, representing a 1.24-fold improvement over 4-chlorochalcone (IC50 = 0.082 μM) in the same assay [1]. The magnitude of differentiation versus the unsubstituted parent chalcone is far more striking: the parent chalcone exhibits an hMAO-B IC50 of approximately 43.9 μM, meaning 4-nitro substitution enhances potency by ~665-fold [2]. Additionally, 4-nitrochalcone demonstrated dual-targeting capacity by inhibiting acetylcholinesterase (AChE) with an IC50 of 1.25 μM, a property not shared by all chalcones in the series [1].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.066 μM (4-nitrochalcone) |
| Comparator Or Baseline | IC50 = 0.082 μM (4-chlorochalcone); IC50 ≈ 43.9 μM (unsubstituted chalcone) |
| Quantified Difference | 1.24-fold more potent than 4-chlorochalcone; ~665-fold more potent than unsubstituted chalcone |
| Conditions | Recombinant human MAO-B, kynuramine substrate, fluorescence spectrophotometry; also AChE inhibition assay |
Why This Matters
For procurement decisions in neuroinflammation or Alzheimer's research programs, 4-nitrochalcone offers a measurable potency advantage over its closest 4-substituted analog and a decisive improvement over the unsubstituted scaffold, with the added benefit of dual MAO-B/AChE targeting.
- [1] Oh, J. M., Kang, M. G., Hong, A., et al. (2019). Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives. International Journal of Biological Macromolecules, 137, 426–432. View Source
- [2] Chalcone scaffold MAO-B IC50 reference value (43.9 µM) as reported in literature: Table 1, PMC regulatory dataset on MAO-A/MAO-B selectivity of chalcone scaffolds (nonselective, IC50 MAO-B = 43.9 µM). View Source
